molecular formula C22H26O6 B1206377 Coetsoidin A

Coetsoidin A

Cat. No.: B1206377
M. Wt: 386.4 g/mol
InChI Key: UOYUDLWZKQVTAO-QUMILYEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coetsoidin A is a diterpenoid compound first isolated from Isodon eriocalyx (毛萼香茶菜), a plant traditionally used in Chinese medicine. Its molecular formula is C22H26O6, with a molecular weight of 385.1665 g/mol and a specific optical rotation of [α]D = −150.1° (c = 0.543, MeOH) . Structurally, it belongs to the ent-kaurane diterpenoid class, characterized by a B-ring α,β-unsaturated ketone moiety, a feature critical to its bioactivity .

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

[(2S,5S,7R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate

InChI

InChI=1S/C22H26O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15,19,25H,1,5-9H2,2-4H3/t12-,13+,15-,19+,21?,22?/m0/s1

InChI Key

UOYUDLWZKQVTAO-QUMILYEPSA-N

SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(=C4C35COC(C4(C)C)CC5=O)O

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@H]2CC[C@@H]3C1(C2)C(=O)C(=C4C35CO[C@H](C4(C)C)CC5=O)O

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(=C4C35COC(C4(C)C)CC5=O)O

Synonyms

coetsoidin A

Origin of Product

United States

Comparison with Similar Compounds

Coetsoidin A shares structural and functional similarities with other diterpenoids isolated from Isodon species. Below is a detailed comparison with four structurally related compounds: Coetsoidin B, Coetsoidin C, Melissoidesin N, and Maoecrystal D.

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) [α]D (MeOH) Key Structural Features Source
This compound C22H26O6 385.1665 −150.1° B-ring α,β-unsaturated ketone Isodon eriocalyx
Coetsoidin B C20H30O5 350.46 −104.2° Reduced B-ring saturation; no ketone Rabdosia coetsoides
Coetsoidin C C21H30O5 362.47 −35.5° Additional methyl group; hydroxylation Rabdosia coetsoides
Melissoidesin N C22H32O5 375.2185 Not reported Saturated B-ring; ester side chain Unspecified Isodon sp.
Maoecrystal D C22H26O6 386.17 Not reported B-ring α,β-unsaturated ketone; epoxide Isodon eriocalyx

Key Observations :

  • B-Ring Modifications : this compound and Maoecrystal D both feature a conjugated α,β-unsaturated ketone in the B-ring, which correlates with enhanced bioactivity . In contrast, Coetsoidin B and Melissoidesin N lack this feature, suggesting reduced reactivity.
  • Optical Activity : The significant optical rotation of this compound ([α]D = −150.1°) reflects its stereochemical complexity compared to Coetsoidin C ([α]D = −35.5°), which has a simpler hydroxylated structure .
  • Functional Groups : Coetsoidin C’s additional methyl group and hydroxylation may enhance solubility but reduce membrane permeability compared to this compound .

Key Findings :

  • Antiviral Potency : this compound and Maoecrystal D show comparable antiviral activity, with Maoecrystal D being slightly more potent. This may arise from Maoecrystal D’s epoxide group enhancing target binding .
  • Structural-Activity Relationship (SAR) : The α,β-unsaturated ketone in this compound and Maoecrystal D is critical for antiviral effects, as its absence in Coetsoidin B correlates with inactivity .

Q & A

Q. What are the established protocols for synthesizing and characterizing Coetsoidin A in laboratory settings?

Methodological Answer: Synthesis typically follows multi-step organic reactions (e.g., catalytic hydrogenation or cross-coupling), with purity verified via HPLC (>95%) and structural confirmation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Experimental protocols must detail reagent ratios, reaction conditions (temperature, solvent), and purification steps (e.g., column chromatography). For reproducibility, raw spectral data and chromatograms should be archived as supplemental materials .

Q. Which analytical techniques are recommended to confirm the identity and purity of this compound?

Methodological Answer: Combine orthogonal methods:

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥98% peak area.
  • Structural identity : ¹H/¹³C NMR (chemical shifts matched to literature), FT-IR (functional groups), and X-ray crystallography (for absolute configuration).
  • Quantitative analysis : LC-MS with internal standardization. Cross-validate results with independent labs to mitigate instrumentation bias .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer: Use dose-response experiments (e.g., 0.1–100 µM range) in relevant cell lines, with positive/negative controls. Include viability assays (MTT/CellTiter-Glo) to distinguish cytotoxicity from target-specific effects. Replicate experiments ≥3 times, and report IC₅₀ values with 95% confidence intervals. Predefine statistical thresholds (e.g., p < 0.05) to avoid false positives .

Q. What are common pitfalls in interpreting conflicting data on this compound’s mechanism of action?

Methodological Answer: Contradictions often arise from contextual factors (e.g., cell type-specific responses or solvent artifacts). Mitigate by:

  • Replicating under identical conditions.
  • Validating target engagement (e.g., thermal shift assays, CRISPR knockouts).
  • Applying pathway enrichment analysis (RNA-seq) to identify off-target effects .

Advanced Research Questions

Q. How can researchers optimize experimental design to address this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disparities?

Methodological Answer: Integrate in silico modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations) with in vivo studies. Use radiolabeled this compound (¹⁴C/³H) to track absorption/distribution. Correlate plasma concentrations (LC-MS/MS) with biomarker modulation (ELISA/Western blot). Adjust dosing regimens iteratively based on non-compartmental analysis .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer: Employ nonlinear regression models (e.g., Hill equation, four-parameter logistic curve) using software like GraphPad Prism or R. Report goodness-of-fit metrics (R², AIC). For heterogeneous data, apply mixed-effects models or Bayesian hierarchical analysis to account for variability across experimental batches .

Q. How should contradictory findings between in vitro and in vivo efficacy of this compound be reconciled?

Methodological Answer: Investigate bioavailability limitations (e.g., plasma protein binding, metabolic instability via liver microsome assays). Use transgenic animal models or humanized systems to bridge interspecies gaps. Perform transcriptomic profiling (single-cell RNA-seq) to identify microenvironmental influences .

Q. What advanced techniques validate this compound’s target specificity in complex biological systems?

Methodological Answer: Combine chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 screens. Use isoform-selective inhibitors as competitors in pull-down assays. Confirm findings via structural biology (cryo-EM/crystallography) to visualize binding interactions .

Q. How can multi-omics approaches resolve mechanistic ambiguities in this compound’s mode of action?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) datasets. Apply network pharmacology tools (Cytoscape) to identify hub targets/pathways. Validate hypotheses using genetic perturbations (siRNA/shRNA) .

Q. What ethical and methodological considerations apply when transitioning this compound to preclinical in vivo trials?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies: justify sample size (power analysis), randomize treatment groups, and blind outcome assessments. For human-derived samples (e.g., organoids), obtain IRB approval and document informed consent processes. Disclose conflicts of interest and funding sources transparently .

Guidance for Data Reporting

  • Tables : Include raw data (e.g., IC₅₀ values, spectral peaks) in appendices, with processed summaries in the main text .
  • Contradictions : Use funnel plots or sensitivity analysis to assess publication bias in meta-analyses .
  • Reproducibility : Share datasets via repositories (e.g., Zenodo) with unique DOIs, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coetsoidin A
Reactant of Route 2
Coetsoidin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.